molecular formula C19H19N3O4S B11074609 N,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N,3-dibenzyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11074609
M. Wt: 385.4 g/mol
InChI Key: XGVSEQASBJKUMZ-UHFFFAOYSA-N
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Description

N,3-DIBENZYL-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl groups and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-DIBENZYL-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable pyrimidine derivative, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,3-DIBENZYL-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N,3-DIBENZYL-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzyl groups may enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-DIBENZYL-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is unique due to the presence of both benzyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N,3-dibenzyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C19H19N3O4S/c1-14-17(27(25,26)20-12-15-8-4-2-5-9-15)18(23)22(19(24)21-14)13-16-10-6-3-7-11-16/h2-11,20H,12-13H2,1H3,(H,21,24)

InChI Key

XGVSEQASBJKUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)CC2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

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